molecular formula C11H15NO B2854732 6-cyclohexyl-1H-pyridin-2-one CAS No. 1159814-04-6

6-cyclohexyl-1H-pyridin-2-one

Cat. No.: B2854732
CAS No.: 1159814-04-6
M. Wt: 177.247
InChI Key: VYYJWWIKZZHYLF-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a cyclohexyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclohexyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of a boronic acid derivative with a halogenated pyridinone in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

6-Cyclohexyl-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclohexyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclohexyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a versatile ligand in catalytic reactions and its potential biological activities make it a compound of significant interest in various research fields.

Biological Activity

6-Cyclohexyl-1H-pyridin-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅NO
  • CAS Number : 1159814-04-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various bacteria and fungi. It has been found to disrupt microbial cell membranes and inhibit essential metabolic pathways, leading to cell death.
  • Anticancer Properties :
    • Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. It has shown efficacy against several cancer types, including breast cancer and acute myeloid leukemia.
  • JAK Inhibition :
    • The compound has been identified as a potential JAK kinase inhibitor, which may offer therapeutic benefits in treating inflammatory diseases and certain cancers. JAK kinases play a crucial role in cytokine signaling pathways that are often dysregulated in these conditions .

Antimicrobial Activity

A study conducted by researchers at the University of Groningen demonstrated that this compound exhibited potent activity against Candida albicans, a common fungal pathogen. The compound was shown to disrupt iron metabolism in fungal cells, leading to iron-limiting conditions that inhibited growth .

Anticancer Effects

In a series of experiments reported in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Cancer Type IC50 (µM) Mechanism
Breast Cancer15Induction of apoptosis
Acute Myeloid Leukemia10Cell cycle disruption
Colon Carcinoma20Inhibition of DNA replication

JAK Kinase Inhibition

A patent filed for pyridinone derivatives highlighted the potential of compounds like this compound as JAK inhibitors for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. In animal models, these compounds demonstrated reduced inflammation and improved survival rates in grafts during transplant procedures .

Properties

IUPAC Name

6-cyclohexyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJWWIKZZHYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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